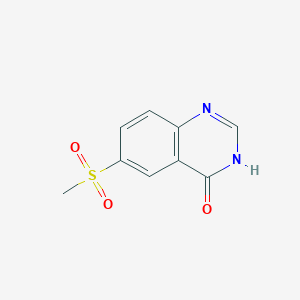
4-羟基-6-(甲基磺酰基)喹唑啉
描述
“4-Hydroxy-6-(methylsulfonyl)quinazoline” is a chemical compound with the molecular formula C9H8N2O3S. It is a type of quinazoline, a class of organic compounds that are important in medicinal chemistry .
Molecular Structure Analysis
The molecular structure of “4-Hydroxy-6-(methylsulfonyl)quinazoline” consists of a quinazoline core, which is a bicyclic compound containing two nitrogen atoms, with a hydroxy group at the 4-position and a methylsulfonyl group at the 6-position .科学研究应用
抗癌活性
喹唑啉衍生物因其抗癌特性而被广泛研究。4-羟基-6-(甲基磺酰基)喹唑啉也不例外,研究表明其在抑制癌细胞增殖方面具有潜力。 该化合物能够干扰对癌细胞存活至关重要的多种信号通路,使其成为作为抗癌药物进一步研究的有希望的候选者 .
抗菌和抗真菌应用
喹唑啉衍生物的抗菌和抗真菌活性已得到充分证明。它们通过破坏细菌细胞壁合成或真菌细胞膜完整性起作用。 这种化合物,凭借其特定的取代基,可以导致新型抗生素或抗真菌剂的开发,尤其是在抗生素耐药性不断上升的情况下 .
抗炎特性
喹唑啉已知通过抑制促炎细胞因子的合成而表现出抗炎作用。4-羟基-6-(甲基磺酰基)喹唑啉可用于治疗慢性炎症性疾病,为研究更安全、更有效的抗炎药物提供新的途径 .
神经保护作用
研究表明,喹唑啉衍生物可以具有神经保护作用,可能对治疗神经退行性疾病有用。 它们可以保护神经元免受氧化应激和凋亡,而氧化应激和凋亡是帕金森病和阿尔茨海默病等疾病中导致神经元死亡的常见途径 .
抗惊厥潜力
喹唑啉化合物的结构与抗惊厥活性有关。 这表明4-羟基-6-(甲基磺酰基)喹唑啉可以成为开发治疗癫痫发作的新药物的基础,需要进一步研究以了解其疗效和安全性 .
心血管应用
一些喹唑啉衍生物已显示出在治疗心血管疾病方面的潜力,它们可以通过影响血管舒张和血压调节来发挥作用。4-羟基-6-(甲基磺酰基)喹唑啉可能有助于创造治疗高血压和其他心血管疾病的新方法 .
抗糖尿病作用
喹唑啉衍生物因其抗糖尿病作用而被研究,特别是在抑制α-葡萄糖苷酶等酶方面。 这种化合物可能用于开发有助于更有效地控制血糖的新型抗糖尿病药物 .
抗氧化特性
喹唑啉化合物的抗氧化能力是另一个令人关注的领域,其在预防氧化应激相关疾病方面具有潜在的应用。4-羟基-6-(甲基磺酰基)喹唑啉可能对创造抗氧化疗法很有价值,这可能有助于减少自由基造成的损害 .
作用机制
Target of Action
4-Hydroxy-6-(methylsulfonyl)quinazoline, also known as 6-(Methylsulfonyl)quinazolin-4-ol, is a derivative of quinazoline . Quinazoline derivatives have been found to have multi-faceted biological activity, interacting with specific as well as multiple targets . .
Mode of Action
Quinazoline derivatives are known to interact with their targets, leading to changes in cellular processes
Biochemical Pathways
Quinazoline derivatives are known to affect various biochemical pathways, leading to a range of downstream effects .
Result of Action
Quinazoline derivatives are known to have a range of effects, including anti-cancer, anti-microbial, anti-convulsant, and antihyperlipidaemia activities .
安全和危害
未来方向
Quinazoline derivatives have shown promise in various areas of medicinal chemistry due to their wide range of biological activities . Future research could focus on further exploring the biological activities of “4-Hydroxy-6-(methylsulfonyl)quinazoline” and developing new synthesis methods. Additionally, quinazolinones have been found to exhibit good luminescence properties, suggesting potential applications in fluorescent probes and biological imaging .
生化分析
Biochemical Properties
4-Hydroxy-6-(methylsulfonyl)quinazoline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit thymidylate synthase, an enzyme critical for DNA biosynthesis . This inhibition can lead to the disruption of DNA replication and cell division, making it a potential anticancer agent. Additionally, 4-Hydroxy-6-(methylsulfonyl)quinazoline interacts with other biomolecules such as dithiocarbamate, enhancing its antitumor properties .
Cellular Effects
The effects of 4-Hydroxy-6-(methylsulfonyl)quinazoline on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in cell cycle regulation and apoptosis . This modulation can lead to the inhibition of cancer cell proliferation and induction of programmed cell death. Furthermore, 4-Hydroxy-6-(methylsulfonyl)quinazoline impacts cellular metabolism by altering the activity of key metabolic enzymes, thereby affecting energy production and biosynthetic processes .
Molecular Mechanism
At the molecular level, 4-Hydroxy-6-(methylsulfonyl)quinazoline exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, its binding to thymidylate synthase results in the inhibition of this enzyme, disrupting DNA synthesis . Additionally, 4-Hydroxy-6-(methylsulfonyl)quinazoline can induce changes in gene expression by interacting with transcription factors and other regulatory proteins . These interactions can lead to the upregulation or downregulation of target genes, thereby influencing cellular processes such as proliferation, differentiation, and apoptosis.
Temporal Effects in Laboratory Settings
The effects of 4-Hydroxy-6-(methylsulfonyl)quinazoline can change over time in laboratory settings. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to certain environmental factors, such as light and heat, can lead to its degradation and reduced efficacy. In vitro and in vivo studies have also demonstrated that the long-term effects of 4-Hydroxy-6-(methylsulfonyl)quinazoline on cellular function include sustained inhibition of cell proliferation and induction of apoptosis .
Dosage Effects in Animal Models
The effects of 4-Hydroxy-6-(methylsulfonyl)quinazoline vary with different dosages in animal models. At low doses, the compound has been shown to effectively inhibit tumor growth without causing significant toxicity . At higher doses, it can lead to adverse effects such as hepatotoxicity and nephrotoxicity . Threshold effects have also been observed, where a minimum effective dose is required to achieve the desired therapeutic outcome. These findings highlight the importance of optimizing dosage to maximize efficacy while minimizing toxicity.
Metabolic Pathways
4-Hydroxy-6-(methylsulfonyl)quinazoline is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in its metabolism and clearance from the body . For instance, it undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation, which facilitate its excretion . These metabolic processes can also influence the compound’s bioavailability and therapeutic efficacy.
Transport and Distribution
The transport and distribution of 4-Hydroxy-6-(methylsulfonyl)quinazoline within cells and tissues are mediated by specific transporters and binding proteins . These interactions can affect the compound’s localization and accumulation in target tissues. For example, it has been shown to accumulate in tumor tissues, enhancing its anticancer effects . Additionally, the compound’s distribution can be influenced by factors such as tissue perfusion and the presence of efflux transporters.
Subcellular Localization
The subcellular localization of 4-Hydroxy-6-(methylsulfonyl)quinazoline plays a critical role in its activity and function. It has been observed to localize in the nucleus, where it can interact with DNA and nuclear proteins . This localization is essential for its role in inhibiting thymidylate synthase and modulating gene expression. Additionally, post-translational modifications and targeting signals can direct the compound to specific subcellular compartments, further influencing its activity .
属性
IUPAC Name |
6-methylsulfonyl-3H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3S/c1-15(13,14)6-2-3-8-7(4-6)9(12)11-5-10-8/h2-5H,1H3,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMNMIARUPWAQPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)N=CNC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
183322-50-1 | |
| Record name | 6-methanesulfonyl-3,4-dihydroquinazolin-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





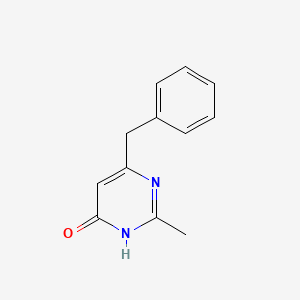
![[1,2,4]Triazolo[4,3-A][1,3,5]triazin-5-OL](/img/structure/B1384352.png)

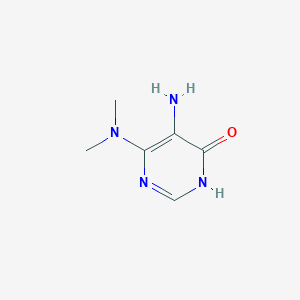
![8-Bromo-2-phenylimidazo[1,2-C]pyrimidin-5(6H)-one](/img/structure/B1384358.png)

![2-[5-amino-3-(2-thienyl)-1H-pyrazol-1-yl]-5,6-dimethylpyrimidin-4(3H)-one](/img/structure/B1384362.png)
![3-{1,3,4-trimethyl-6-oxo-1H,6H,7H-pyrazolo[3,4-b]pyridin-5-yl}propanoic acid](/img/structure/B1384364.png)
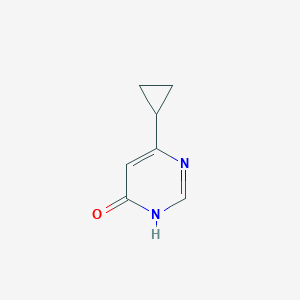
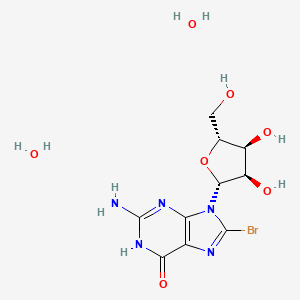
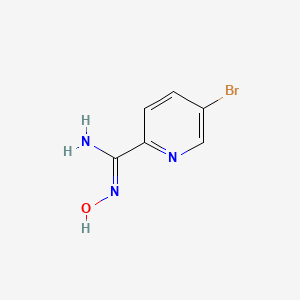
![5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one hydrochloride](/img/structure/B1384369.png)